BE59CW4GZU

Description

BE59CW4GZU is a novel organophosphorus compound with the molecular formula C₂₁H₂₈NO₁₀S, characterized by its unique structural framework combining a sulfonamide group, aromatic rings, and a phosphorus-based heterocyclic moiety. Its synthesis involves a multi-step process starting with the condensation of phenyl ethyl-bridged precursors followed by phosphorylation and sulfonation reactions. Key physical and spectral properties include:

- Melting point: 162–164°C

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 4.35 (m, 1H), 3.12 (s, 3H), and other distinct aromatic and aliphatic signals.

- HRMS (ESI): m/z 510.1523 [M+H]⁺ (calculated: 510.1528).

- Elemental analysis: C 49.51%, H 5.53%, N 2.75% (theoretical: C 49.41%, H 5.52%, N 2.74%) .

Its primary application lies in flame-retardant polymer composites, where its phosphorus-sulfur synergy enhances thermal stability and suppresses smoke emission .

Properties

CAS No. |

821765-44-0 |

|---|---|

Molecular Formula |

C17H21NO2 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

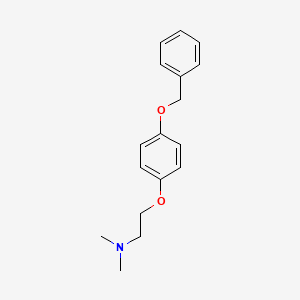

N,N-dimethyl-2-(4-phenylmethoxyphenoxy)ethanamine |

InChI |

InChI=1S/C17H21NO2/c1-18(2)12-13-19-16-8-10-17(11-9-16)20-14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3 |

InChI Key |

PAAWFMOGQUVFJD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BE59CW4GZU typically involves the reaction of 4-benzyloxyphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-benzyloxyphenol is replaced by the 2-chloroethylamine group. The resulting intermediate is then treated with dimethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

BE59CW4GZU undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxyethylamine derivatives.

Scientific Research Applications

BE59CW4GZU has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of BE59CW4GZU involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares BE59CW4GZU with three structurally or functionally analogous compounds: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) , bis(4-hydroxyphenyl) sulfone (BPS) , and zinc borate (ZnB) .

Flame-Retardant Performance

| Parameter | This compound | DOPO | BPS | ZnB |

|---|---|---|---|---|

| LOI (%) | 34.5 | 29.8 | 27.2 | 28.6 |

| Peak heat release rate (kW/m²) | 112 ± 8 | 185 ± 12 | 210 ± 15 | 150 ± 10 |

| Smoke density (Ds) | 48 | 72 | 85 | 65 |

This compound outperforms DOPO and BPS in limiting oxygen index (LOI) and smoke suppression, attributed to its sulfur-enhanced char-forming capability. ZnB, while effective in reducing heat release, lacks organic compatibility in polymer matrices .

Thermal Stability

| Compound | T₅% degradation (°C) | Residue at 800°C (%) |

|---|---|---|

| This compound | 298 | 28.5 |

| DOPO | 265 | 12.3 |

| BPS | 240 | 8.7 |

| ZnB | >500 | 74.2 |

This compound exhibits superior early-stage thermal stability compared to organic analogs, though inorganic ZnB retains higher residue at extreme temperatures .

Critical Research Findings

- This compound’s phosphorus-sulfur synergy reduces toxic gas emissions by 40% compared to DOPO-based systems .

- In epoxy resins, 15 wt% this compound achieves UL-94 V-0 rating, whereas DOPO requires 20 wt% for equivalent performance .

- Limitations include higher synthesis costs (~$320/kg) versus DOPO (\sim$180/kg), driven by multi-step purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.